Cas no 62536-94-1 (4-(Benzyloxy)-N'-hydroxybenzene-1-carboximidamide)

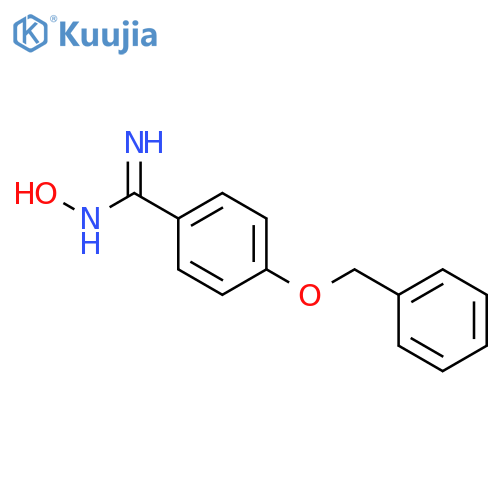

62536-94-1 structure

商品名:4-(Benzyloxy)-N'-hydroxybenzene-1-carboximidamide

CAS番号:62536-94-1

MF:C14H14N2O2

メガワット:242.273163318634

MDL:MFCD03885070

CID:441274

PubChem ID:2797654

4-(Benzyloxy)-N'-hydroxybenzene-1-carboximidamide 化学的及び物理的性質

名前と識別子

-

- Benzenecarboximidamide, N-hydroxy-4-(phenylmethoxy)-

- N'-hydroxy-4-phenylmethoxybenzenecarboximidamide

- 62536-94-1

- DTXSID70383938

- 4-(benzyloxy)-N-hydroxybenzene-1-carboximidamide

- SCHEMBL7301072

- Maybridge1_000876

- 4-(Benzyloxy)-N'-hydroxybenzene-1-carboximidamide

-

- MDL: MFCD03885070

- インチ: InChI=1S/C14H14N2O2/c15-14(16-17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H2,15,16)

- InChIKey: QBOOJKVECPVATQ-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=NO)N

計算された属性

- せいみつぶんしりょう: 242.10562

- どういたいしつりょう: 242.105527694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 267

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- トポロジー分子極性表面積: 67.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

- PSA: 65.34

4-(Benzyloxy)-N'-hydroxybenzene-1-carboximidamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-(Benzyloxy)-N'-hydroxybenzene-1-carboximidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188469-1g |

4-(Benzyloxy)-N-hydroxybenzimidamide |

62536-94-1 | 97% | 1g |

¥2173.00 | 2024-08-09 | |

| Enamine | EN300-55640-0.1g |

4-(benzyloxy)-N'-hydroxybenzene-1-carboximidamide |

62536-94-1 | 95.0% | 0.1g |

$66.0 | 2025-02-20 | |

| TRC | B704663-50mg |

4-(Benzyloxy)-N'-hydroxybenzene-1-carboximidamide |

62536-94-1 | 50mg |

$ 70.00 | 2022-06-01 | ||

| Enamine | EN300-55640-5.0g |

4-(benzyloxy)-N'-hydroxybenzene-1-carboximidamide |

62536-94-1 | 95.0% | 5.0g |

$743.0 | 2025-02-20 | |

| 1PlusChem | 1P019Y5F-50mg |

4-(benzyloxy)-N'-hydroxybenzene-1-carboximidamide |

62536-94-1 | 95% | 50mg |

$105.00 | 2025-03-04 | |

| 1PlusChem | 1P019Y5F-250mg |

4-(benzyloxy)-N'-hydroxybenzene-1-carboximidamide |

62536-94-1 | 95% | 250mg |

$165.00 | 2025-03-04 | |

| abcr | AB373762-5g |

4-(Benzyloxy)-N'-hydroxybenzenecarboximidamide; . |

62536-94-1 | 5g |

€1130.50 | 2025-02-18 | ||

| A2B Chem LLC | AV42979-500mg |

4-(Benzyloxy)-N'-hydroxybenzimidamide |

62536-94-1 | 98% | 500mg |

$220.00 | 2024-04-19 | |

| A2B Chem LLC | AV42979-1g |

4-(Benzyloxy)-N'-hydroxybenzimidamide |

62536-94-1 | 98% | 1g |

$305.00 | 2024-04-19 | |

| A2B Chem LLC | AV42979-2.5g |

4-(Benzyloxy)-N'-hydroxybenzimidamide |

62536-94-1 | 98% | 2.5g |

$565.00 | 2024-04-19 |

4-(Benzyloxy)-N'-hydroxybenzene-1-carboximidamide 関連文献

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

62536-94-1 (4-(Benzyloxy)-N'-hydroxybenzene-1-carboximidamide) 関連製品

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:62536-94-1)4-(Benzyloxy)-N'-hydroxybenzene-1-carboximidamide

清らかである:99%

はかる:1g

価格 ($):181.0